molecular formula C20H14N2 B13996131 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile CAS No. 52962-65-9

2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile

Cat. No.: B13996131
CAS No.: 52962-65-9
M. Wt: 282.3 g/mol
InChI Key: GIHZAEYFKLGPDY-UHFFFAOYSA-N
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Description

2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile is an organic compound that features a naphthalene ring, a phenyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile typically involves the reaction of naphthalene derivatives with benzyl cyanide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl cyanide, followed by the addition of a naphthalene derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • N-(Naphthalen-1-yl) phenazine-1-carboxamide

Uniqueness

2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile is unique due to its combination of a naphthalene ring, a phenyl group, and a propanedinitrile moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

52962-65-9

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

2-[naphthalen-1-yl(phenyl)methyl]propanedinitrile

InChI

InChI=1S/C20H14N2/c21-13-17(14-22)20(16-8-2-1-3-9-16)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20H

InChI Key

GIHZAEYFKLGPDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)C(C#N)C#N

Origin of Product

United States

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